3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine
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Overview
Description
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine is a complex organic compound that features a quinoline core substituted with benzenesulfonyl, ethoxyphenyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the benzenesulfonyl group through sulfonylation reactions. The ethoxyphenyl and methoxy groups can be introduced via electrophilic aromatic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline core and the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinoline compounds with different functional groups.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials with unique properties, such as luminescent or conductive materials.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-(4-methoxyphenyl)-6-methoxyquinolin-4-amine
- 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-chloroquinolin-4-amine
- 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-hydroxyquinolin-4-amine
Uniqueness
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its reactivity, while the ethoxyphenyl and methoxy groups contribute to its solubility and potential bioactivity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-3-30-18-11-9-17(10-12-18)26-24-21-15-19(29-2)13-14-22(21)25-16-23(24)31(27,28)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNWERUKNQJNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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